

Application Notes: Texas Red DHPE Staining in Fixed Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Texas Red DHPE*

Cat. No.: *B069224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red® DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a lipophilic fluorescent dye that intercalates into the lipid bilayers of cellular membranes.^{[1][2]} This rhodamine-labeled glycerophosphoethanolamine is a valuable tool for visualizing cell boundaries and morphology. While primarily used in live-cell imaging to study membrane trafficking and fusion, **Texas Red DHPE** can also be effectively used to stain the plasma membrane and vesicular structures in fixed cells.^{[1][2]} This protocol provides a detailed methodology for the use of **Texas Red DHPE** in formaldehyde-fixed cells, addressing key steps from fixation to imaging.

The protocol is designed to ensure optimal staining by preserving cellular morphology while allowing the lipophilic dye to integrate into the membranes. Key considerations include the choice of fixative, the sequence of permeabilization and staining, and the selection of appropriate mounting media to prevent dye redistribution and signal loss.

Data Presentation

The optimal concentration of **Texas Red DHPE** for staining fixed cells should be empirically determined for each cell type and experimental condition. The following table provides recommended starting concentrations for preparing the staining solution, based on common practices for lipophilic membrane dyes.

Parameter	Recommended Starting Condition	Range for Optimization
Stock Solution Concentration	1 mM in DMSO or Chloroform	1-5 mM
Working Concentration	2 μ M (1:500 dilution of 1 mM stock)	1-10 μ M
Incubation Time	10 minutes at room temperature	5-20 minutes
Fixative	4% Paraformaldehyde (PFA) in PBS	2-4% PFA
Permeabilization (Optional)	0.1% Triton X-100 in PBS	0.1-0.5% Triton X-100

Experimental Protocols

This section details the protocols for staining both adherent and suspension cells with **Texas Red DHPE** after fixation.

Materials

- Texas Red® DHPE
- Dimethyl sulfoxide (DMSO) or Chloroform
- Phosphate-Buffered Saline (PBS), pH 7.4
- Paraformaldehyde (PFA), 16% solution
- Triton X-100
- Bovine Serum Albumin (BSA) for blocking (optional, for subsequent immunostaining)
- Adherent or suspension cells
- Coverslips and microscope slides
- Coverslip sealant (e.g., nail polish)

Preparation of Reagents

- **Texas Red DHPE** Stock Solution (1 mM): Prepare a 1 mM stock solution in high-quality, anhydrous DMSO or chloroform. Store at -20°C, protected from light.
- 4% PFA Fixation Buffer: Dilute 16% PFA solution to a final concentration of 4% in PBS. Prepare this solution fresh.
- Permeabilization Buffer (0.1% Triton X-100): Add Triton X-100 to PBS to a final concentration of 0.1% (v/v).
- Staining Solution (2 μ M): Immediately before use, dilute the 1 mM **Texas Red DHPE** stock solution 1:500 in PBS to achieve a final concentration of 2 μ M. Vortex thoroughly to ensure the dye is fully dispersed.

Protocol for Adherent Cells

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluence.
- Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
- Fixation: Add 4% PFA Fixation Buffer to the cells, ensuring they are fully covered. Incubate for 15-20 minutes at room temperature.
- Washing after Fixation: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): If subsequent intracellular antibody staining is required, add Permeabilization Buffer (0.1% Triton X-100) and incubate for 10 minutes at room temperature.
- Washing after Permeabilization: Aspirate the permeabilization buffer and wash the cells three times with PBS.
- Staining: Add the freshly prepared 2 μ M **Texas Red DHPE** Staining Solution to the cells. Incubate for 10 minutes at room temperature, protected from light.

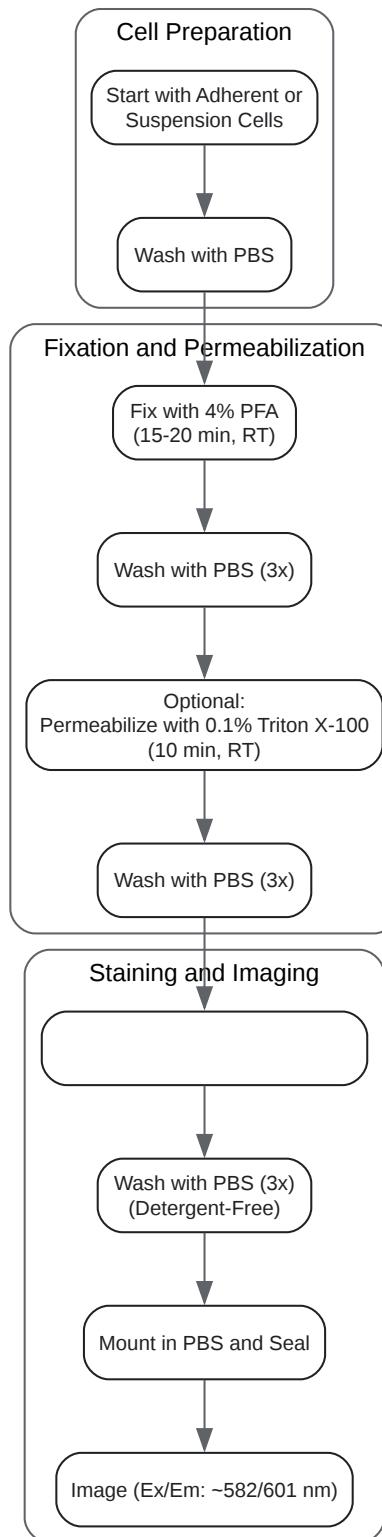
- Final Washes: Aspirate the staining solution and wash the cells three times with PBS. Crucially, do not include any detergents in these or subsequent wash steps, as this can cause the lipophilic dye to redistribute.
- Mounting: Mount the coverslip onto a microscope slide using a drop of PBS. Seal the edges of the coverslip with a suitable sealant. Avoid using glycerol-based mounting media as they can extract the dye and increase background fluorescence.
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for Texas Red (Excitation/Emission: ~582/601 nm).

Protocol for Suspension Cells

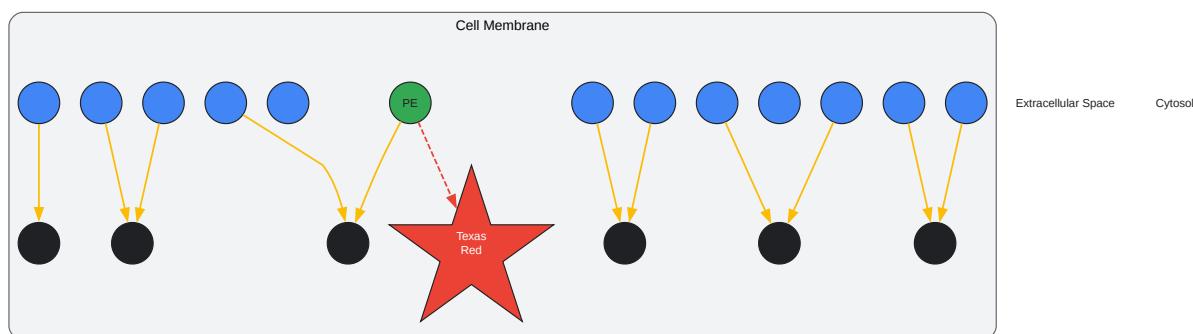
- Cell Preparation: Harvest up to 1×10^6 cells and transfer to a microcentrifuge tube.
- Washing: Pellet the cells by centrifugation (e.g., $350 \times g$ for 3 minutes). Resuspend the pellet in PBS and repeat for a total of two washes.
- Fixation: Resuspend the cell pellet in $100 \mu\text{L}$ of 4% PFA Fixation Buffer. Incubate for 15 minutes at room temperature.
- Washing after Fixation: Pellet the cells and wash twice with PBS.
- Permeabilization (Optional): Resuspend the cell pellet in $100 \mu\text{L}$ of Permeabilization Buffer (0.1% Triton X-100) and incubate for 10 minutes at room temperature.
- Washing after Permeabilization: Pellet the cells and wash twice with PBS.
- Staining: Resuspend the cell pellet in $100 \mu\text{L}$ of the freshly prepared $2 \mu\text{M}$ **Texas Red DHPE** Staining Solution. Incubate for 10 minutes at room temperature, protected from light.
- Final Washes: Pellet the cells and wash twice with PBS. Do not use detergents in these washes.
- Mounting: Resuspend the final cell pellet in a small volume of PBS. Pipette a drop onto a microscope slide, cover with a coverslip, and seal the edges.
- Imaging: Image immediately as described for adherent cells.

Mandatory Visualization

Experimental Workflow for Texas Red DHPE Staining of Fixed Cells



Conceptual Diagram of Texas Red DHPE in a Lipid Bilayer

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Application Notes: Texas Red DHPE Staining in Fixed Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069224#protocol-for-texas-red-dhpe-staining-in-fixed-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com